molecular formula C24H26N2O5 B1139447 4-Hydroxyphenyl Carvedilol D5

4-Hydroxyphenyl Carvedilol D5

货号: B1139447
分子量: 427.5 g/mol
InChI 键: ZCJHEORDHXCJNB-SUPLBRQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 4-羟基卡维地洛 D5 的合成涉及 4-羟基卡维地洛的氘化。 具体的反应条件和使用的试剂可能会有所不同,但常见的的方法包括使用氘代溶剂和催化剂,以促进氢原子与氘的交换 .

工业生产方法: 4-羟基卡维地洛 D5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 使用先进的分析技术,如核磁共振 (NMR) 光谱,对于确认氘原子的掺入至关重要 .

化学反应分析

反应类型: 4-羟基卡维地洛 D5 会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 由这些反应形成的主要产物包括 4-羟基卡维地洛 D5 的各种氧化和还原代谢物,这些代谢物有助于研究卡维地洛的代谢途径 .

科学研究应用

Pharmacokinetic Studies

1. Bioavailability and Metabolism
4-Hydroxyphenyl Carvedilol D5 is utilized in pharmacokinetic studies to trace the metabolic pathways of carvedilol. A study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying carvedilol and its metabolites, including this compound, in human plasma. This method demonstrated linearity over a specified range and provided insights into the absorption and elimination kinetics of carvedilol after administration .

Table 1: Pharmacokinetic Parameters of Carvedilol and this compound

CompoundCmax (ng/mL)AUC0-t (ng.h/mL)AUC0-inf (ng.h/mL)T1/2 (h)
Carvedilol21.26 ± 9.2366.95 ± 29.4568.54 ± 30.116.30 ± 1.95
This compound2.42 ± 2.075.93 ± 3.516.78 ± 3.496.31 ± 6.45

Clinical Applications

2. Heart Failure Management
Carvedilol, including its hydroxy derivative, has been shown to improve outcomes in patients with moderate to severe heart failure when used alongside standard treatments like ACE inhibitors and diuretics . The effects of carvedilol on heart failure include improved ejection fraction, reduced symptoms, and lower rates of hospitalization.

Case Study:
In a double-blind study involving patients with heart failure, those treated with carvedilol exhibited significant symptomatic improvement compared to placebo, highlighting the importance of this compound in clinical settings .

Research Applications

3. Drug Development
The stable isotope labeling of compounds like this compound aids in drug development processes by providing a means to trace drug metabolism accurately during clinical trials. This application is critical for assessing the safety and efficacy profiles of new formulations.

4. Analytical Chemistry
The compound serves as a reference standard in analytical chemistry for the detection and quantification of carvedilol and its metabolites in biological samples, which is essential for pharmacovigilance and therapeutic drug monitoring.

作用机制

4-羟基卡维地洛 D5 的作用机制类似于卡维地洛。它作为非选择性β-肾上腺素受体阻滞剂,阻断β1和β2肾上腺素受体。这导致心率和血压下降。 氘标记使研究人员能够追踪化合物在体内的代谢命运,从而深入了解其药代动力学 .

类似化合物:

  • 3-羟基卡维地洛
  • 5-羟基卡维地洛
  • O-脱甲基卡维地洛

比较: 4-羟基卡维地洛 D5 由于其氘标记而具有独特性,这在代谢研究中提供了独特的优势。 与 3-羟基卡维地洛和 5-羟基卡维地洛等类似物相比,氘标记化合物具有更高的稳定性,并且可以更精确地追踪生物系统中的代谢 .

相似化合物的比较

  • 3-Hydroxycarvedilol
  • 5-Hydroxycarvedilol
  • O-Desmethylcarvedilol

Comparison: 4-Hydroxycarvedilol D5 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. Compared to its analogs, such as 3-Hydroxycarvedilol and 5-Hydroxycarvedilol, the deuterium-labeled compound offers enhanced stability and allows for more precise tracking in biological systems .

生物活性

4-Hydroxyphenyl Carvedilol D5 is a deuterium-labeled derivative of 4-Hydroxyphenyl Carvedilol, which is itself a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for managing heart failure and hypertension. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant research findings.

This compound functions primarily as a beta-adrenergic receptor antagonist , exhibiting a higher potency than its parent compound, Carvedilol. The compound inhibits catecholamines (adrenaline and noradrenaline) from binding to beta-adrenergic receptors, leading to:

  • Decreased heart rate and blood pressure
  • Reduction in cardiac output
  • Mitigation of exercise-induced tachycardia

The compound is primarily metabolized by the cytochrome P450 isoform CYP2D6, which plays a crucial role in its pharmacokinetics and interactions with other drugs.

Pharmacokinetics

A recent study validated a simple LC-MS/MS method for assessing the pharmacokinetics of this compound in human plasma. Key findings include:

ParameterCarvedilolThis compound
C_max (ng/mL)21.26 ± 9.232.42 ± 2.07
AUC_0-t (ng·h/mL)66.95 ± 29.455.93 ± 3.51
AUC_0-inf (ng·h/mL)68.54 ± 30.116.78 ± 3.49
T_1/2 (h)6.30 ± 1.956.31 ± 6.45

This study involved thirty-one healthy volunteers who received a single oral dose of carvedilol . The method demonstrated good selectivity and precision, confirming the compound's pharmacokinetic profile.

The biochemical properties of this compound are influenced by its structure, which includes hydroxyl groups that facilitate hydrogen bonding and electrophilic aromatic substitution reactions. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies.

Cellular Effects

Research indicates that this compound has significant effects on various cell types and processes:

  • Antioxidant Properties : Similar to Carvedilol, it exhibits antioxidant effects that contribute to cardioprotection.
  • Nitric Oxide Modulation : It may enhance vascular health by modulating nitric oxide pathways, thereby reducing oxidative stress .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds:

CompoundCharacteristics
3-Hydroxycarvedilol Less potent than both Carvedilol and its D5 variant
5-Hydroxycarvedilol Similar metabolic pathways but different pharmacological profiles
O-Desmethylcarvedilol Exhibits different receptor binding affinities

The deuterium labeling in this compound provides distinct advantages in metabolic studies, enhancing stability and allowing for more accurate tracking in biological systems.

Case Studies and Research Applications

Numerous studies have utilized this compound in various research contexts:

  • Drug Metabolism Studies : It serves as a reference standard for studying the metabolic pathways of Carvedilol.
  • Pharmacokinetics : Its role as an internal standard in pharmacokinetic studies has been pivotal in understanding drug metabolism and efficacy.
  • Therapeutic Development : Insights gained from its interactions with enzymes involved in drug metabolism are essential for optimizing therapeutic regimens involving beta-blockers .

属性

IUPAC Name

4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-SUPLBRQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。